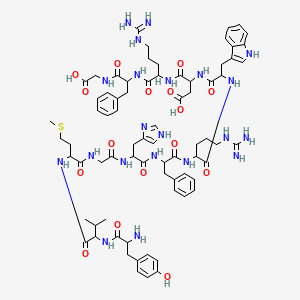

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

An 11-amino acid peptide derived from the N-terminal fragment of pro-opiomelanocortin (POMC). Gamma-MSH stimulates adrenal steroidogenesis and has an regulatory role in the cardiovascular and the renal systems.

Mecanismo De Acción

Target of Action

g-Melanotropin, also known as γ-Melanocyte-stimulating hormone (γ-MSH), is a peptide hormone and neuropeptide that is part of the melanocyte-stimulating hormones (MSH) family . The primary target of g-Melanotropin is the melanocortin 1 receptor (MC1R), a G protein-coupled receptor located on the membrane of melanocytes . MC1R plays a crucial role in regulating skin pigmentation .

Mode of Action

g-Melanotropin interacts with its target, MC1R, to stimulate the production and release of melanin, a process referred to as melanogenesis . This interaction results in increased synthesis of melanin in response to ultraviolet light . In addition to its role in skin pigmentation, g-Melanotropin produced in the hypothalamus can also suppress appetite by acting on receptors in the hypothalamus in the brain .

Biochemical Pathways

The melanogenesis process, which is stimulated by g-Melanotropin, starts from the amino acid tyrosine and its metabolite, dopa . The types and amounts of melanin produced by melanocytes are determined genetically and are influenced by a variety of extrinsic and intrinsic factors such as hormonal changes, inflammation, age, and exposure to UV light . These stimuli affect the different pathways in melanogenesis .

Result of Action

The primary result of g-Melanotropin’s action is the increased production of melanin, leading to darker skin pigmentation . This pigmentation provides protection against UV rays, contributing to photoprotection against sun-induced skin cancers . In addition, g-Melanotropin has an anti-inflammatory effect and can influence the release of the hormone aldosterone, which controls salt and water balance in the body .

Action Environment

The action of g-Melanotropin is influenced by various environmental factors. Exposure to UV light increases the secretion of g-Melanotropin from the pituitary gland, enhancing its effect on skin pigmentation . Furthermore, the hormone’s action can be affected by other factors such as age, hormonal changes, and inflammation .

Análisis Bioquímico

Biochemical Properties

g-Melanotropin interacts with various enzymes and proteins, primarily through the melanocortin receptors (MCRs). It is an agonist of the MC1, MC3, MC4, and MC5 receptors . The interaction between g-Melanotropin and these receptors triggers various biochemical reactions that regulate a diverse array of physiological functions .

Cellular Effects

g-Melanotropin has significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the homeostasis of our body via their neuro-immune-endocrine activities and regulates a diverse array of physiological functions, including melanogenesis, inflammation, immunomodulation, adrenocortical steroidogenesis, hemodynamics, natriuresis, energy homeostasis, sexual function, and exocrine secretion .

Molecular Mechanism

The molecular mechanism of g-Melanotropin involves its binding to the melanocortin receptors, which triggers a cascade of intracellular events. It acts as an agonist of the MC1, MC3, MC4, and MC5 receptors . The activation of these receptors by g-Melanotropin leads to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Metabolic Pathways

g-Melanotropin is involved in various metabolic pathways. It is derived from proopiomelanocortin (POMC), a precursor molecule that also yields other important neuropeptides

Subcellular Localization

It is known that g-Melanotropin interacts with the melanocortin receptors, which are typically located on the cell membrane .

Propiedades

IUPAC Name |

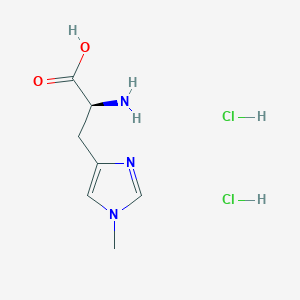

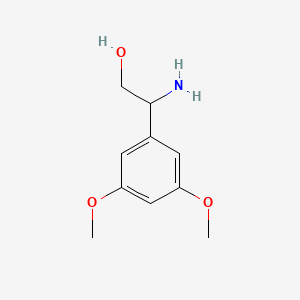

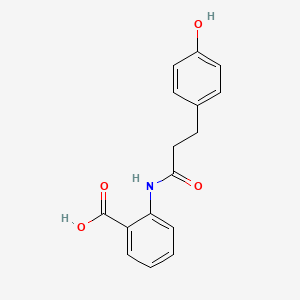

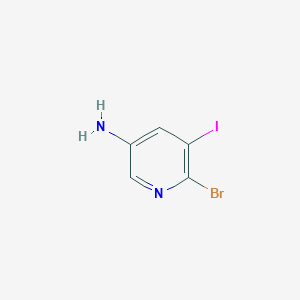

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWUQPQBOGLSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99N21O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657546 |

Source

|

| Record name | Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72711-43-4 |

Source

|

| Record name | Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

![[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B3029550.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)